1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 1014075-05-8
Cat. No.: VC6542096
Molecular Formula: C19H18Cl2N6O2
Molecular Weight: 433.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014075-05-8 |
|---|---|
| Molecular Formula | C19H18Cl2N6O2 |
| Molecular Weight | 433.29 |
| IUPAC Name | 1-[(2,6-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C19H18Cl2N6O2/c1-10-8-11(2)27(23-10)18-22-16-15(24(18)3)17(28)26(19(29)25(16)4)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3 |
| Standard InChI Key | BATKNWQMZLEVDU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C |
Introduction
Chemical Identity
Chemical Name:
1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Molecular Formula:
C18H19Cl2N5O2
Molecular Weight:
408.28 g/mol
Structural Features:
The compound is a purine derivative with substitutions at the 1-, 8-, 3-, and 7-positions. It contains:
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A 2,6-dichlorobenzyl group at the 1-position.
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A 3,5-dimethylpyrazole moiety at the 8-position.
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Methyl groups at the 3- and 7-positions.
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A purine dione backbone.
Synthesis Pathways
The synthesis of this compound typically involves multistep organic reactions. Below is a generalized synthetic route:
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Preparation of Purine Core:
The purine dione backbone is synthesized using standard methods such as cyclization of urea derivatives with malonic acid derivatives. -
Introduction of Substituents:
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The 2,6-dichlorobenzyl group is introduced via alkylation reactions using appropriate benzyl halides.
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The pyrazole moiety is attached through nucleophilic substitution or coupling reactions involving pyrazole derivatives.
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Final Modifications:
Methyl groups are introduced at specific positions through controlled alkylation using methylating agents like methyl iodide.
Biological and Pharmacological Insights
This compound belongs to a class of molecules often investigated for their biological activity due to the purine scaffold's relevance in medicinal chemistry. Potential areas of interest include:
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Antiviral Activity:
Purine derivatives are known to inhibit viral replication by targeting nucleotide synthesis pathways or viral enzymes. -
Anticancer Potential:
The dichlorobenzyl group may enhance cytotoxicity against cancer cells by disrupting metabolic pathways. -
Anti-inflammatory Properties:
Pyrazole-containing compounds have shown promise as inhibitors of inflammatory mediators like cyclooxygenase enzymes.
Applications in Research and Industry
The compound's unique structure makes it valuable for:
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Drug discovery programs targeting kinase inhibitors or adenosine receptor modulators.
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Chemical biology studies to probe purine metabolism.
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Development of agrochemicals due to potential pesticidal properties.
Limitations and Challenges
Despite its potential, challenges include:
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Limited water solubility may hinder bioavailability.
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Complex synthesis routes require optimization for large-scale production.
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Toxicological profiles need thorough evaluation due to the presence of halogenated groups.
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